Semotiadil

Descripción general

Descripción

Molecular Structure Analysis

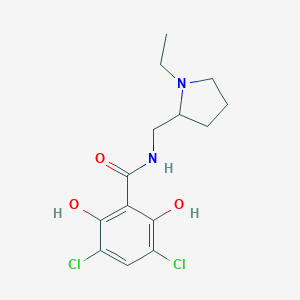

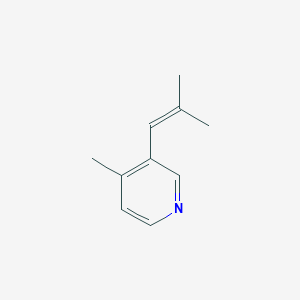

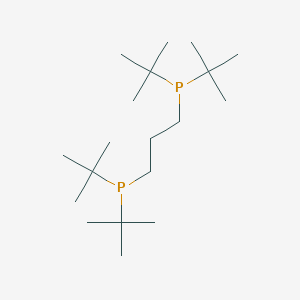

Semotiadil has a molecular formula of C29H32N2O6S and a molecular weight of 536.64 . Its stereochemistry is absolute . The detailed molecular structure can be found in the source .Physical And Chemical Properties Analysis

Semotiadil has a molecular weight of 536.64 and its percent composition is C 64.91%, H 6.01%, N 5.22%, O 17.89%, S 5.97% . No further physical and chemical properties were found in the search results.Aplicaciones Científicas De Investigación

- Compared to other calcium antagonists like nifedipine, amlodipine, and diltiazem, Semotiadil exhibited the strongest antioxidant effect on LDL .

- Semotiadil is a calcium channel blocker, while levosemotiadil acts on both calcium and sodium channels .

Antioxidant Activity on LDL Oxidation

Binding Properties with Human Serum Albumin (HSA)

Calcium Antagonistic Activity in Vivo

Mecanismo De Acción

Target of Action

Semotiadil, also known as Sesamodil, primarily targets Voltage-Dependent Calcium Channels (VDCCs) . These channels play a crucial role in the regulation of intracellular calcium levels, which are essential for various cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

Semotiadil acts as a blocker of VDCCs . By inhibiting these channels, it prevents the influx of calcium ions into cells. This action can lead to a decrease in intracellular calcium levels, thereby affecting processes that are dependent on calcium signaling .

Biochemical Pathways

Semotiadil’s action on VDCCs influences several biochemical pathways. One significant pathway is the oxidation of Low-Density Lipoprotein (LDL) . Semotiadil has been shown to be a potent inhibitor of LDL oxidation, which is a key event in atherogenesis, the formation of abnormal fatty or lipid masses in arterial walls .

Result of Action

The inhibition of VDCCs by Semotiadil leads to various molecular and cellular effects. For instance, it has been found to have a strong antioxidant activity on LDL , potentially making it beneficial in the treatment of cardiovascular diseases . Additionally, it has been shown to inhibit the development of right ventricular hypertrophy and medial thickening of pulmonary arteries in a rat model of pulmonary hypertension .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXVEXUAWGRFNP-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2S[C@@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869602 | |

| Record name | Semotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Semotiadil | |

CAS RN |

116476-13-2 | |

| Record name | Semotiadil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116476-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semotiadil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMOTIADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN08QZ30G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of semotiadil?

A1: Semotiadil primarily acts as a calcium antagonist, inhibiting voltage-dependent calcium channels (VDCCs), specifically the L-type calcium channels. [, , , , , ] This inhibition reduces calcium influx into cells, leading to relaxation of vascular smooth muscle and a decrease in cardiac contractility.

Q2: Does semotiadil interact with other ion channels?

A2: Yes, research suggests that semotiadil can also interact with sodium channels, particularly the veratridine-induced, noninactivating sodium current. [] This effect may contribute to its antiarrhythmic properties.

Q3: How does the S-enantiomer of semotiadil (levosemotiadil) differ in its activity compared to the R-enantiomer?

A3: Levosemotiadil (S-enantiomer) exhibits a higher selectivity for sodium channels compared to the R-enantiomer. [, ] It also binds more strongly to human serum albumin (HSA) than the R-enantiomer. []

Q4: What are the downstream effects of semotiadil's calcium channel blocking activity in vascular smooth muscle?

A4: By blocking calcium channels in vascular smooth muscle, semotiadil inhibits the influx of calcium ions, leading to vasodilation. [, ] This effect reduces vascular resistance and lowers blood pressure.

Q5: Does semotiadil affect cytosolic calcium levels through mechanisms other than VDCC blockade?

A5: Research suggests that semotiadil may also inhibit calcium release from intracellular stores and potentially decrease the sensitivity of contractile elements to calcium. []

Q6: What is the molecular formula and weight of semotiadil?

A6: While the provided abstracts do not explicitly state the molecular formula and weight of semotiadil, they mention that it is a benzothiazine derivative. [, , , , ] More specific structural information can be found in the original research papers.

Q7: Are there any spectroscopic data available to characterize semotiadil?

A7: Yes, studies have employed various spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD), to elucidate the structure and conformation of semotiadil. [, ]

Q8: How does the structure of semotiadil relate to its calcium antagonistic activity?

A8: Quantitative structure-activity relationship (QSAR) studies have revealed that the lipophilicity of the terminal arylalkylamine moiety in semotiadil congeners plays a crucial role in their calcium antagonistic activity. [] Additionally, the dipole moment component of the 5'-substituted 2-phenylbenzothiazine parts contributes to potency.

Q9: What structural modifications to semotiadil have been explored to enhance its activity or selectivity?

A9: Researchers have synthesized various semotiadil congeners with modifications to the arylalkylamine side chain and the benzothiazine ring system to investigate their impact on calcium channel blocking activity and selectivity. [, ]

Q10: What is the primary route of administration for semotiadil?

A10: Studies have explored both oral and intravenous administration of semotiadil. [, ] Oral administration shows promising antihypertensive effects with a long duration of action.

Q11: How is semotiadil metabolized and excreted?

A11: In rats, semotiadil undergoes extensive metabolism, primarily through oxidation reactions leading to the formation of phenolic metabolites. [, ] These metabolites are subsequently conjugated with glucuronic acid and excreted primarily in bile.

Q12: Does semotiadil exhibit enantioselective pharmacokinetics?

A12: Yes, studies using a rat liver perfusion model demonstrated significant differences in the hepatic elimination and biliary excretion kinetics between the R- and S-enantiomers of semotiadil. []

Q13: What is the plasma protein binding profile of semotiadil?

A13: Semotiadil exhibits enantioselective binding to plasma proteins. The S-enantiomer shows a higher binding affinity to human serum albumin (HSA) compared to the R-enantiomer. [, ] Both enantiomers bind more strongly to alpha1-acid glycoprotein (AGP) than to HSA.

Q14: What in vitro models have been used to study the activity of semotiadil?

A14: Researchers have employed various in vitro models, including isolated blood vessels, perfused hearts, and cell cultures, to investigate the effects of semotiadil on vascular tone, cardiac function, and cellular mechanisms. [, , , , , ]

Q15: What animal models have been used to evaluate the therapeutic potential of semotiadil?

A15: Studies have utilized animal models of hypertension, angina, and arrhythmias to assess the efficacy and safety of semotiadil. [, , , , , , ]

Q16: Are there any clinical trials investigating the efficacy of semotiadil in humans?

A16: While the provided abstracts mention studies in essential hypertension patients, they do not provide details on large-scale clinical trials. [, ]

Q17: What is known about the toxicity and safety profile of semotiadil?

A17: The provided abstracts do not delve into the details of toxicity and long-term safety profiles. Further investigation of the original research articles is necessary to access this information.

Q18: Have any specific drug delivery systems been explored for semotiadil?

A18: The provided abstracts do not mention specific drug delivery systems designed for semotiadil.

Q19: What analytical methods have been employed to quantify semotiadil?

A19: Researchers have utilized high-performance liquid chromatography (HPLC) techniques, including high-performance frontal analysis (HPFA), to quantify semotiadil and its enantiomers in various biological matrices. [, , ]

Q20: Have any radiolabeled forms of semotiadil been developed for research purposes?

A20: Yes, [11C]semotiadil has been synthesized and used in research to investigate its biodistribution and pharmacokinetic properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

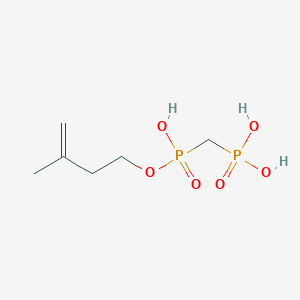

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)

![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)